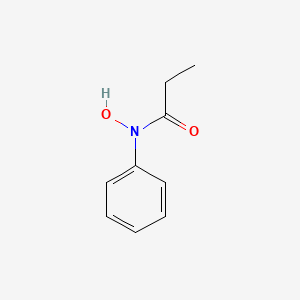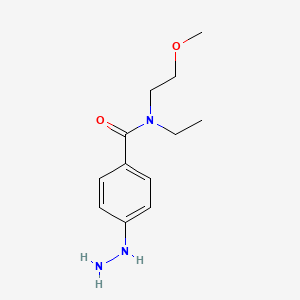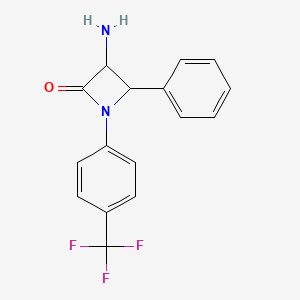![molecular formula C28H31N5O4S B14791955 (4-{5-[({4-[2-(Benzyloxy)ethyl]-1,3-Thiazol-2-Yl}carbamoyl)amino]-3-Tert-Butyl-1h-Pyrazol-1-Yl}phenyl)acetic Acid](/img/structure/B14791955.png)
(4-{5-[({4-[2-(Benzyloxy)ethyl]-1,3-Thiazol-2-Yl}carbamoyl)amino]-3-Tert-Butyl-1h-Pyrazol-1-Yl}phenyl)acetic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzeneacetic acid, 4-[3-(1,1-dimethylethyl)-5-[[[[4-[2-(phenylmethoxy)ethyl]-2-thiazolyl]amino]carbonyl]amino]-1H-pyrazol-1-yl]- is a complex organic compound characterized by its unique molecular structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, 4-[3-(1,1-dimethylethyl)-5-[[[[4-[2-(phenylmethoxy)ethyl]-2-thiazolyl]amino]carbonyl]amino]-1H-pyrazol-1-yl]- involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the esterification of p-tert-butylphenylacetic acid with methanol . This process requires specific reaction conditions, including controlled temperature and the presence of a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing advanced equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion rates, and the final product is subjected to rigorous quality control measures to meet industry standards.
化学反应分析
Types of Reactions: Benzeneacetic acid, 4-[3-(1,1-dimethylethyl)-5-[[[[4-[2-(phenylmethoxy)ethyl]-2-thiazolyl]amino]carbonyl]amino]-1H-pyrazol-1-yl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions often result in the formation of new derivatives with altered functional groups.
科学研究应用
Benzeneacetic acid, 4-[3-(1,1-dimethylethyl)-5-[[[[4-[2-(phenylmethoxy)ethyl]-2-thiazolyl]amino]carbonyl]amino]-1H-pyrazol-1-yl]- has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it serves as a tool for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic properties, including its role as a drug candidate for treating various diseases. Industrially, it is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Benzeneacetic acid, 4-[3-(1,1-dimethylethyl)-5-[[[[4-[2-(phenylmethoxy)ethyl]-2-thiazolyl]amino]carbonyl]amino]-1H-pyrazol-1-yl]- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
相似化合物的比较
Similar Compounds: Similar compounds to Benzeneacetic acid, 4-[3-(1,1-dimethylethyl)-5-[[[[4-[2-(phenylmethoxy)ethyl]-2-thiazolyl]amino]carbonyl]amino]-1H-pyrazol-1-yl]- include Benzeneacetic acid, 4-(1,1-dimethylethyl)-, methyl ester , and Benzeneacetic acid, 3-[2-[[(1,1-dimethylethyl)thio]methyl]-4-[(2,2-dimethyl-1-oxopropyl)amino]phenoxy]-4-methoxy-, sodium salt .
Uniqueness: What sets Benzeneacetic acid, 4-[3-(1,1-dimethylethyl)-5-[[[[4-[2-(phenylmethoxy)ethyl]-2-thiazolyl]amino]carbonyl]amino]-1H-pyrazol-1-yl]- apart from similar compounds is its unique molecular structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over other related compounds.
属性
分子式 |
C28H31N5O4S |
|---|---|
分子量 |
533.6 g/mol |
IUPAC 名称 |
2-[4-[3-tert-butyl-5-[[4-(2-phenylmethoxyethyl)-1,3-thiazol-2-yl]carbamoylamino]pyrazol-1-yl]phenyl]acetic acid |
InChI |
InChI=1S/C28H31N5O4S/c1-28(2,3)23-16-24(33(32-23)22-11-9-19(10-12-22)15-25(34)35)30-26(36)31-27-29-21(18-38-27)13-14-37-17-20-7-5-4-6-8-20/h4-12,16,18H,13-15,17H2,1-3H3,(H,34,35)(H2,29,30,31,36) |
InChI 键 |
QUOWKTGPIJLRIN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=NC(=CS2)CCOCC3=CC=CC=C3)C4=CC=C(C=C4)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2S)-2-amino-2-methylcyclopentyl]methanol](/img/structure/B14791882.png)

![Imidazo[1,2-a]pyrazine, 5,6,7,8-tetrahydro-3-(2-methylpropyl)-](/img/structure/B14791896.png)
![9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14791898.png)

![5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one](/img/structure/B14791913.png)

![N-[4-(1,4-Dihydro-1-methyl-2,4-dioxo-3(2H)-quinazolinyl)-3,5-diethylphenyl]-5-(dimethylamino)-1-naphthalenesulfonamide](/img/structure/B14791920.png)
![tert-butyl N-[1-[[1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B14791923.png)


![(2S)-N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxamide](/img/structure/B14791944.png)
![(R)-1-[4-(morpholin-4-yl)phenyl]ethanol](/img/structure/B14791949.png)
